molecular formula C27H22N4O B2789471 (2E)-2-cyano-3-(4-{5-phenyl-3-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}phenyl)prop-2-enamide CAS No. 327103-56-0

(2E)-2-cyano-3-(4-{5-phenyl-3-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}phenyl)prop-2-enamide

Cat. No.: B2789471
CAS No.: 327103-56-0
M. Wt: 418.5
InChI Key: QKIOVFZTKVTAON-UHFFFAOYSA-N
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Description

(2E)-2-cyano-3-(4-{5-phenyl-3-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}phenyl)prop-2-enamide is a useful research compound. Its molecular formula is C27H22N4O and its molecular weight is 418.5. The purity is usually 95%.
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Biological Activity

The compound (2E)-2-cyano-3-(4-{5-phenyl-3-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}phenyl)prop-2-enamide , a derivative of pyrazole, has garnered attention due to its diverse biological activities. Pyrazole and its derivatives are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound based on existing literature, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

\text{ 2E 2 cyano 3 4 5 phenyl 3 E 2 phenylethenyl 4 5 dihydro 1H pyrazol 1 yl}phenyl)prop-2-enamide}

This compound features a cyano group, a propeneamide backbone, and a complex pyrazole ring system that contributes to its biological activity.

Research indicates that compounds containing the pyrazole moiety exhibit various mechanisms of action:

  • Antioxidant Activity : Pyrazole derivatives have shown significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects : Several studies have demonstrated that pyrazole compounds inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), contributing to their anti-inflammatory effects.
  • Anticancer Properties : The ability of pyrazole derivatives to induce apoptosis in cancer cells has been documented. They may interfere with cell cycle progression and promote cell death through various signaling pathways.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Biological Activity Mechanism Reference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis
AntimicrobialDisruption of bacterial cell walls

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:

  • Antioxidant Study : A study evaluated the antioxidant capacity of various pyrazole derivatives using DPPH radical scavenging assays. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antioxidant activity compared to their counterparts with electron-donating groups .
  • Anti-inflammatory Research : In vitro studies demonstrated that certain pyrazole derivatives significantly reduced the production of pro-inflammatory cytokines (IL-6, TNF-alpha) in macrophages upon stimulation with lipopolysaccharides (LPS) .
  • Anticancer Potential : A molecular docking study suggested that (2E)-2-cyano derivatives bind effectively to active sites of cancer-related proteins, indicating potential as anticancer agents. The binding affinity was assessed through computational methods, showing promising results for further development .

Properties

IUPAC Name

(E)-2-cyano-3-[4-[3-phenyl-5-[(E)-2-phenylethenyl]-3,4-dihydropyrazol-2-yl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O/c28-19-23(27(29)32)17-21-12-15-25(16-13-21)31-26(22-9-5-2-6-10-22)18-24(30-31)14-11-20-7-3-1-4-8-20/h1-17,26H,18H2,(H2,29,32)/b14-11+,23-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIOVFZTKVTAON-RJOMAKBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C=CC2=CC=CC=C2)C3=CC=C(C=C3)C=C(C#N)C(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(N(N=C1/C=C/C2=CC=CC=C2)C3=CC=C(C=C3)/C=C(\C#N)/C(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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